(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol, also referred to as APMO, is a molecule containing a bicyclic sugar ring (oxolane) fused with a pyrrolopyrimidine ring system. PubChem, a database of chemical information, classifies APMO as a carbohydrate and a heterocyclic compound [].
LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a significant role in various cellular processes, including RNA processing and transcriptional regulation. It has been shown to inhibit PRMT5 enzymatic activity with an IC50 value of approximately 22 nM in vitro and 25 nM in cellular assays, indicating its high efficacy as a therapeutic agent against conditions where PRMT5 is implicated, such as certain cancers and neurodegenerative diseases .
LLY-283 has demonstrated significant biological activity, particularly in the context of cancer treatment. It inhibits PRMT5, which is often overexpressed in various cancers, including breast cancer and glioblastoma. Moreover, studies have shown that LLY-283 can protect against noise-induced hearing loss by reducing reactive oxygen species accumulation and apoptosis in cochlear hair cells . Its mechanism of action involves the modulation of PRMT5 activity, impacting downstream signaling pathways critical for cell survival and proliferation.
The synthesis of LLY-283 can be summarized as follows:
This multi-step synthesis allows for the production of LLY-283 with high purity and selectivity .
LLY-283 has potential applications in various fields:
Interaction studies have confirmed that LLY-283 binds effectively to the PRMT5:MEP50 complex, with an equilibrium dissociation constant (Kd) value of approximately 6 nM. This binding affinity indicates its potential for significant biological effects at low concentrations. The compound's interaction with various substrates has been characterized using surface plasmon resonance techniques .
Several compounds exhibit similar mechanisms or targets as LLY-283. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Selectivity for PRMT5 | IC50 (nM) | Unique Features |
---|---|---|---|---|
GSK3326595 | Inhibits PRMT5 | Moderate | 40 | Less potent than LLY-283 |
EPZ015666 | Inhibits PRMT5 | High | 30 | Broad-spectrum methyltransferase inhibition |
MS023 | Inhibits multiple PRMTs | Low | 100 | Less selective than LLY-283 |
LLY-283 stands out due to its high selectivity for PRMT5 over other methyltransferases, making it a valuable candidate for targeted therapies without off-target effects seen with less selective compounds .
LLY-283 is a synthetic chemical compound with the molecular formula C17H18N4O4 and a molecular weight of 342.35 g/mol [3] [4] [5]. The compound represents a deazapurine analog that functions as a potent and selective inhibitor of protein arginine methyltransferase 5 [1] [2] [10]. The chemical structure contains seventeen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms arranged in a complex heterocyclic framework [3] [6] [8].
The compound is also known by its Chemical Abstracts Service registry number 2040291-27-6 [3] [4] [5]. The molecular structure incorporates a pyrrolo[2,3-d]pyrimidin-7-yl moiety linked to a substituted ribose-like sugar framework with a phenyl substituent [3] [6] [14]. This structural arrangement contributes to its specific biological activity as a S-adenosylmethionine competitive inhibitor [10] [22] [24].
Property | Value | Reference |
---|---|---|
Molecular Formula | C17H18N4O4 | [3] |
Molecular Weight | 342.35 g/mol | [3] |
CAS Number | 2040291-27-6 | [3] |
SMILES Notation | O[C@@H]1C@@HOC@@H[C@@H]1O | [8] |
LLY-283 possesses a defined stereochemical configuration with the systematic name (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol [3] [6] [8]. The compound contains multiple chiral centers that contribute to its biological activity and selectivity profile [14] [10]. The stereochemical arrangement at the 5′ position is particularly critical for its potency against protein arginine methyltransferase 5 [14].
The absolute configuration of LLY-283 was confirmed through single crystal X-ray crystallography of the para-bromo benzoate derivative [14]. The R configuration at the 5′-hydroxyl position was achieved through asymmetric transfer hydrogenation using (R,R)-Ts-DENEB catalyst, which delivered the hydride from the re-face of the acetophenone precursor with high diastereoselectivity [14]. This stereoselective synthesis approach ensured the production of the desired stereoisomer with optimal biological activity [14].
The ribose-like framework in LLY-283 maintains the same stereochemical relationships as natural nucleosides, with the 2R,3R,4S configuration at the oxolane ring system [3] [14]. The phenyl substituent at the 5′ position adopts the R configuration, which is essential for the compound's binding affinity to the target protein [14] [10]. Crystal structure analysis revealed that the compound adopts conformations similar to S-adenosylmethionine analogs when bound to protein arginine methyltransferase 5 [13] [14].
The structure-activity relationship analysis of LLY-283 reveals critical structural features necessary for its potent inhibitory activity against protein arginine methyltransferase 5 [14] [17] [24]. The adenine and ribose moieties of LLY-283 adopt conformations very similar to those observed in other protein arginine methyltransferase 5 structures with S-adenosylmethionine analogs [14] [13]. The adenine moiety forms hydrogen bonds to the side chain carboxylate of Asp419 and the main chain amino of Met420, while the ribose makes hydrogen bonds to the glutamate side chain of Glu392 and the side chain of Tyr324 [14].
The phenyl group at the 5′ position plays a crucial role in the binding mechanism by displacing the side chain of Phe327, which adopts an alternate rotamer with minimal movement of the main chain [14] [17]. This displacement mechanism contributes to the compound's selectivity and binding affinity [17] [21]. The deazapurine core structure provides the necessary framework for S-adenosylmethionine competitive inhibition, with the pyrrolo[2,3-d]pyrimidine ring system serving as an adenine bioisostere [14] [24].
Crystal structure comparisons reveal that LLY-283 maintains key interactions with the cofactor binding site through its adenine and ribose components, while the phenyl substituent provides additional selectivity through specific protein interactions [13] [14] [17]. The compound's binding mode differs significantly from substrate-competitive inhibitors, occupying the S-adenosylmethionine pocket rather than the peptide substrate binding site [14] [22] [24].
Structural Feature | SAR Contribution | Binding Interaction |
---|---|---|
Adenine moiety | Essential for cofactor site recognition | Hydrogen bonds with Asp419, Met420 |
Ribose framework | Maintains nucleoside-like binding | Hydrogen bonds with Glu392, Tyr324 |
5′-Phenyl group | Selectivity and affinity enhancement | Displacement of Phe327 |
R-configuration at 5′ | Critical for potency | Optimal spatial arrangement |
LLY-284 serves as the diastereomeric counterpart to LLY-283, differing solely in the stereochemical configuration at the 5′ position [16] [20] [10]. While LLY-283 possesses the R configuration at the 5′-hydroxyl position, LLY-284 contains the S configuration, resulting in dramatically different biological activities [16] [10] [14]. The diastereomeric relationship between these compounds provides valuable insights into the importance of stereochemistry for protein arginine methyltransferase 5 inhibition [10] [16].
Biochemical assays demonstrate that LLY-283 exhibits an IC50 of 22 ± 3 nM against protein arginine methyltransferase 5, while its diastereomer LLY-284 shows significantly reduced activity with an IC50 of 1074 ± 53 nM [10] [14]. This represents approximately a 50-fold difference in potency, highlighting the critical importance of the correct stereochemical configuration [10] [14] [16]. The dramatic difference in activity between the diastereomers makes LLY-284 an ideal negative control compound for cellular studies involving LLY-283 [16] [20].
Surface plasmon resonance studies reveal that LLY-283 binds to the protein arginine methyltransferase 5:MEP50 complex with a dissociation constant of 6 ± 2 nM, while LLY-284 exhibits much weaker binding affinity [14] [10]. The association and dissociation rate constants for LLY-283 are 3.9 ± 0.4 × 10^5 M^-1 s^-1 and 2.2 ± 0.8 × 10^-3 s^-1, respectively [14]. These kinetic parameters demonstrate the superior binding characteristics of LLY-283 compared to its diastereomer [14] [10].
Compound | IC50 (nM) | Dissociation Constant (nM) | Selectivity Ratio |
---|---|---|---|
LLY-283 | 22 ± 3 | 6 ± 2 | 1.0 |
LLY-284 | 1074 ± 53 | Not determined | 0.02 |
Fold Difference | ~50 | >50 | 50 |
LLY-283 exhibits favorable physicochemical properties that contribute to its utility as a research tool compound [14] [4] [5]. The compound demonstrates excellent solubility characteristics in dimethyl sulfoxide, with reported solubility values ranging from 112.5 mg/mL to 250 mg/mL, corresponding to molar concentrations of 328.6 mM to 730.25 mM [4] [5] [11]. In aqueous systems, the compound shows limited but measurable solubility, with reported values of 3.57 mg/mL (10.43 mM) in water, requiring sonication and heating to 60°C for optimal dissolution [4].
The compound's stability profile supports its use in biological assays and storage applications [4] [5] [8]. Recommended storage conditions include maintenance at -20°C for solid powder preparations, which remain stable for up to 3 years under these conditions [4] [8]. Solution preparations in dimethyl sulfoxide maintain stability for 1 year when stored at -80°C, while storage at -20°C limits stability to 1 month [5] [16]. These stability characteristics enable long-term storage and reliable experimental reproducibility [4] [5].
The partition coefficient and lipophilicity characteristics of LLY-283 contribute to its cellular permeability and biological activity [14]. The compound's molecular structure allows for effective cellular uptake while maintaining appropriate aqueous solubility for biological applications [14] [4]. The presence of multiple hydroxyl groups and the pyrimidine nitrogen atoms provides hydrogen bonding capability that influences both solubility and protein binding characteristics [3] [14].
Property | Value | Conditions | Reference |
---|---|---|---|
DMSO Solubility | 112.5-250 mg/mL | Room temperature | [4] [5] |
Water Solubility | 3.57 mg/mL | 60°C, sonication | [4] |
Powder Stability | 3 years | -20°C | [4] |
Solution Stability (DMSO) | 1 year | -80°C | [5] |
Solution Stability (DMSO) | 1 month | -20°C | [5] |
The binding kinetics of LLY-283 to the PRMT5:MEP50 complex have been thoroughly characterized using surface plasmon resonance technology. The compound demonstrates exceptionally high binding affinity with a dissociation constant (Kd) of 6 ± 2 nanomolar, indicating tight binding to the target enzyme complex [1] [2]. The kinetic analysis reveals an association rate constant (kon) of 3.9 ± 0.4 × 10⁵ M⁻¹ s⁻¹ and a dissociation rate constant (koff) of 2.2 ± 0.8 × 10⁻³ s⁻¹ [1].
These kinetic parameters demonstrate that LLY-283 exhibits rapid association with the PRMT5:MEP50 complex while maintaining relatively slow dissociation, contributing to its sustained inhibitory effects. The PRMT5:MEP50 complex represents a hetero-octameric assembly with internal D2 symmetry, where the catalytic PRMT5 subunits form a core tetramer and MEP50 subunits are arranged peripherally in complex with the PRMT5 N-terminal domain [3] [4]. This structural organization creates a stable platform for LLY-283 binding, as evidenced by the calculated free-energy gain of 13.6 kilocalories per mole for the MEP50-PRMT5 interaction, ensuring the complex remains intact during inhibitor binding [4].
The binding kinetics are influenced by the extensive interaction surface between PRMT5 and MEP50, which buries an accessible surface area of 2,027 Ångströms squared [4]. This tight association ensures that LLY-283 encounters a stable, preformed PRMT5:MEP50 complex rather than individual subunits, contributing to the observed binding specificity and kinetic properties.
LLY-283 functions as a direct competitor with S-adenosylmethionine in the cofactor binding pocket of PRMT5. The compound was initially designed as a close SAM mimetic, incorporating structural elements that allow it to occupy the same binding site as the natural cofactor [5]. Despite binding in the SAM pocket, mechanism of action studies revealed apparent noncompetitive patterns with respect to both substrates, which differs from classical competitive inhibition kinetics [1].
Recent investigations have clarified the cofactor-competitive nature of LLY-283 through cofactor supplementation experiments. When SAM concentrations were artificially elevated in cellular lysates, the effective concentration for 50% inhibition (EC50) values for LLY-283 gradually increased, indicating a direct relationship with SAM levels and confirming cofactor-competitive behavior [6]. This finding contrasts with earlier reports suggesting noncompetitive inhibition and demonstrates that LLY-283 indeed competes directly with SAM for binding to the PRMT5 active site.
The cofactor-competitive mechanism is further supported by the structural similarity between LLY-283 and methylthioadenosine, an endogenous ligand that inhibits PRMT5 [6]. The development of SAM-competitive PRMT5 inhibitors such as LLY-283 was inspired by this natural metabolite, leading to the creation of nucleoside analogs that retain the adenosine and ribose moieties essential for SAM pocket recognition while incorporating modifications that enhance selectivity and potency.
This competitive inhibition mechanism requires LLY-283 to overcome the high intracellular concentrations of SAM, which can present challenges for maintaining cellular potency. However, the compound's exceptionally high binding affinity (Kd = 6 nanomolar) enables effective competition with the natural cofactor, as demonstrated by the close correlation between biochemical and cellular IC50 values [1] [2].
The crystal structure of the PRMT5:MEP50 complex bound to LLY-283 (Protein Data Bank entry 6CKC) reveals detailed molecular interactions that govern the compound's binding specificity and potency [1] [7]. The structure was determined to 2.9 Ångström resolution and provides critical insights into the molecular recognition mechanisms underlying PRMT5 inhibition.
LLY-283 occupies the S-adenosylmethionine binding pocket with its adenine and ribose moieties adopting conformations nearly identical to those observed in PRMT5:MEP50 structures complexed with SAM analogs [1]. The adenine ring forms essential hydrogen bonds with the side chain carboxylate of aspartic acid 419 and the main chain amino group of methionine 420. These interactions anchor the purine base in the proper orientation for optimal binding affinity and selectivity.
The ribose sugar component establishes multiple stabilizing interactions within the cofactor binding site. Two hydrogen bonds are formed between the ribose hydroxyl groups and the glutamate side chain of glutamic acid 392, while an additional hydrogen bond connects the ribose to the side chain of tyrosine 324 [1]. These interactions recapitulate the binding pattern observed with the natural SAM cofactor, explaining the compound's ability to compete effectively for the binding site.
The phenyl ring substituent of LLY-283, which distinguishes it from the natural cofactor, makes van der Waals contacts with multiple residues in the binding pocket. This aromatic group provides additional binding energy while maintaining selectivity through shape complementarity with the PRMT5 active site. The phenyl ring interactions contribute to the compound's remarkable selectivity for PRMT5 over other methyltransferases, including closely related arginine methyltransferases [1].
Molecular recognition is further enhanced by the specific stereochemistry of LLY-283. The compound's diastereomer, LLY-284, shows dramatically reduced activity (IC50 of 1074 ± 53 nanomolar versus 22 ± 3 nanomolar for LLY-283), demonstrating the critical importance of precise molecular geometry for optimal binding interactions [1] [8]. This stereoselectivity underscores the tight complementarity between LLY-283 and the PRMT5 binding site.
The binding of LLY-283 to PRMT5 induces specific conformational changes that accommodate the inhibitor while maintaining the overall integrity of the enzyme complex. The most significant structural alteration involves phenylalanine 327 (F327), a crucial residue that acts as a gatekeeper between the cofactor and peptide substrate binding sites [9] [10].
Comparison of crystal structures reveals that F327 adopts an alternative rotamer upon LLY-283 binding, with the side chain rotating away from its position in structures containing methylthioadenosine or substrate peptides [1] [9]. This conformational change allows the phenyl ring of LLY-283 to occupy space that would otherwise clash with the F327 side chain. The flexibility of F327 has been observed in multiple PRMT5 crystal structures, demonstrating its role as a dynamic element that can accommodate different ligands [9] [10].
The F327 residue sits strategically between the cofactor and peptide substrate binding sites, functioning as a molecular switch that can adopt different conformations depending on the bound ligands [10]. In the methylthioadenosine-bound structure, F327 is positioned close to the substrate arginine, but it rotates outward to accommodate the phenyl ring of LLY-283 [9]. This induced movement occurs with minimal displacement of the main chain, indicating that the conformational change is energetically favorable and does not destabilize the overall protein structure.
The significance of F327 in PRMT5 function extends beyond inhibitor accommodation. This residue plays a critical role in enforcing the specificity of PRMT5 for symmetric dimethylation products. When F327 is mutated to methionine, the enzyme gains the ability to produce asymmetric dimethylated histone H4 arginine 3, demonstrating its importance in maintaining the type II methyltransferase activity characteristic of PRMT5 [11] [12].
Additional conformational adjustments occur in the active site to optimize LLY-283 binding. These changes involve subtle rearrangements of side chains and loop regions that fine-tune the binding pocket geometry without disrupting the catalytic machinery or the PRMT5:MEP50 interface. The induced fit mechanism allows PRMT5 to accommodate the structural differences between LLY-283 and the natural SAM cofactor while maintaining high binding affinity.
Comprehensive biochemical characterization of LLY-283 in purified enzyme systems demonstrates exceptional potency and selectivity for the PRMT5:MEP50 complex. In radioactivity-based assays monitoring methyl group transfer from tritiated SAM to histone H4-derived peptide substrates, LLY-283 exhibits an IC50 of 22 ± 3 nanomolar [1] [2]. This potency places LLY-283 among the most potent PRMT5 inhibitors developed to date.
Surface plasmon resonance studies provide direct measurements of binding affinity, revealing a dissociation constant (Kd) of 6 ± 2 nanomolar for the PRMT5:MEP50 complex [1] [2]. The close agreement between the biochemical IC50 and biophysical Kd values indicates that LLY-283 functions as a tight-binding inhibitor with minimal cooperativity effects or allosteric complications.
The selectivity profile of LLY-283 has been extensively evaluated against a panel of 32 methyltransferases, including other protein arginine methyltransferases and histone lysine methyltransferases [1] [2]. Despite being a close structural analog of SAM, LLY-283 shows remarkable specificity for PRMT5, with activity dropping significantly against related enzymes including PRMT7 and type I PRMTs such as PRMT4 and PRMT6. This selectivity profile demonstrates greater than 100-fold preference for PRMT5 over other methyltransferases.
Kinetic analyses using varying concentrations of both peptide substrate and SAM cofactor reveal complex inhibition patterns that initially appeared noncompetitive with respect to both substrates [1]. However, subsequent studies using cofactor supplementation experiments have clarified that LLY-283 functions as a SAM-competitive inhibitor, with apparent noncompetitive behavior likely resulting from slow binding kinetics or ordered substrate binding mechanisms [6].